3-(3-Fluorophenyl)-3-hydroxypropanoic acid
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Overview
Description
3-(3-Fluorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 3-(3-Fluorophenyl)-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can regenerate the hydroxy group.
Scientific Research Applications
3-(3-Fluorophenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Similar in structure but lacks the hydroxy group on the propanoic acid moiety.
3-Fluorophenylboronic acid: Contains a boronic acid group instead of the hydroxypropanoic acid moiety.
Uniqueness
3-(3-Fluorophenyl)-3-hydroxypropanoic acid is unique due to the combination of the fluorine-substituted phenyl ring and the hydroxypropanoic acid group. This structural arrangement imparts distinct chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
3-(3-fluorophenyl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOAFGGHZKMXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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